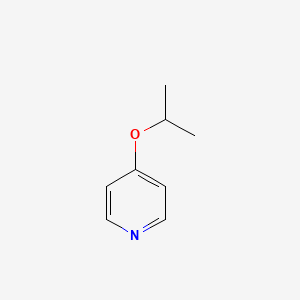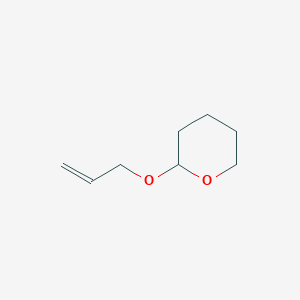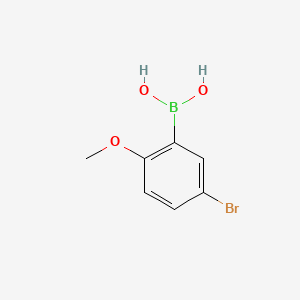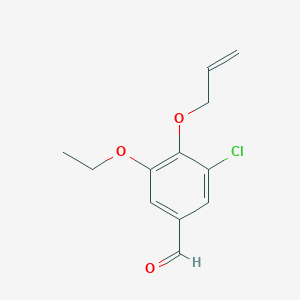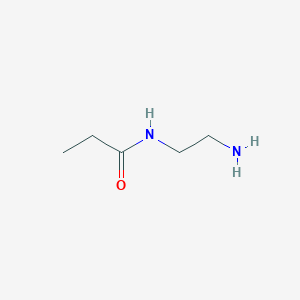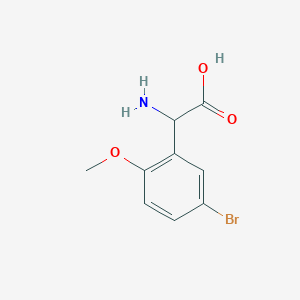
1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
概要
説明
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (DMPSC) is a sulfur-containing organic compound belonging to the class of pyrazole derivatives. It is an important intermediate in organic synthesis, and has many applications in the fields of medicinal chemistry and biochemistry. DMPSC is a versatile reagent, which can be used in various synthetic transformations, such as the synthesis of heterocyclic compounds, peptides, and polymers. It is also used as a catalyst in various organic reactions, such as the synthesis of amines and nitriles.
科学的研究の応用
Synthesis of Sulfonylated Amino-Pyrazoles
1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is utilized in the synthesis of various sulfonylated 4-amino-1H-pyrazoles. These compounds, such as 3,5-dimethyl-4-tosylamino-1H-pyrazole, are prepared via sulfonylation and have their structures confirmed through techniques like IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).
Development of Heterocyclic Sulfonyl Chlorides and Fluorides
Research demonstrates the use of this compound in the efficient and selective synthesis of heterocyclic sulfonyl chlorides and fluorides. This process is part of a three-step parallel medicinal chemistry protocol, showcasing its utility in synthesizing pyrazole-4-sulfonamides (Tucker et al., 2015).
Ionic Liquids in Catalysis
The compound is also involved in the development of novel ionic liquids like 1-sulfopyridinium chloride. These ionic liquids are used as efficient catalysts in the synthesis of complex molecules, demonstrating the versatility of this compound in catalytic applications (Moosavi‐Zare et al., 2013).
Antimicrobial and Antioxidant Properties
Compounds synthesized using this compound, such as sulfonamides, have been studied for their antimicrobial and antioxidant activities. These properties are important in the context of pharmaceutical research and development (Badgujar et al., 2018).
Supramolecular Chemistry and Metal Complexes
This chemical is instrumental in the synthesis of complex metallosupramolecular structures. For example, its use in reactions with palladium chloride leads to the formation of three-dimensional cages, which are of interest in the field of supramolecular chemistry (Hartshorn & Steel, 1997).
Synthesis of Pyrazole-based Sulfonyl Chlorides
Another notable application is in the synthesis of diverse pyrazole-4-sulfonyl chlorides. A convenient method starting from 2-(benzylthio)malonaldehyde enables the efficient multi-gram synthesis of these compounds, which are otherwise challenging to produce (Sokolyuk et al., 2015).
Safety and Hazards
作用機序
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket .
Mode of Action
The exact mode of action of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride remains unclear due to the lack of specific studies . Based on the molecular simulation study of a related compound, it is suggested that the compound might have a desirable fitting pattern in the lmptr1 pocket, characterized by lower binding free energy .
生化学分析
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This interaction is crucial in the modification of biomolecules, affecting their function and activity. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds, which can alter the protein’s structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit certain enzymes, leading to changes in metabolic pathways and cellular activities. For example, it has been observed to affect the activity of kinases, which are enzymes that play a crucial role in cell signaling and regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to their inhibition or activation. This binding can result in changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and transformation within the cell. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular activities. For example, it can inhibit enzymes involved in the synthesis of certain metabolites, resulting in altered metabolic profiles .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effects on cellular function. For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall activity. For example, if the compound is localized in the mitochondria, it may influence mitochondrial function and energy production .
特性
IUPAC Name |
1,3-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSTQSBJFQGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405049 | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89501-93-9 | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)

